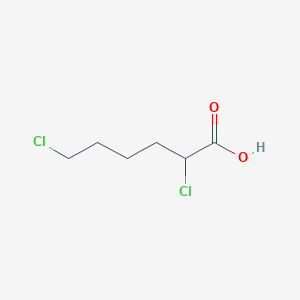

2,6-Dichlorohexanoic acid

Descripción

2,6-Dichlorohexanoic acid (CAS 5077-75-8) is a halogenated carboxylic acid with the molecular formula C₆H₁₀Cl₂O₂ and a molecular weight of 185.05 g/mol. Its structure features chlorine atoms at the 2nd and 6th positions of a six-carbon aliphatic chain, terminating in a carboxylic acid group. Key properties include:

Propiedades

Fórmula molecular |

C6H10Cl2O2 |

|---|---|

Peso molecular |

185.05 g/mol |

Nombre IUPAC |

2,6-dichlorohexanoic acid |

InChI |

InChI=1S/C6H10Cl2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4H2,(H,9,10) |

Clave InChI |

MYQBLAFRUNDQIS-UHFFFAOYSA-N |

SMILES canónico |

C(CCCl)CC(C(=O)O)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

5,6-Dichlorohexanoic Acid

- Molecular Formula : C₆H₁₀Cl₂O₂ (same as 2,6-isomer).

- Key Differences :

- Chlorine Position : Chlorines at 5th and 6th carbons vs. 2nd and 6th.

- Synthesis : Reported in 87% yield via methods involving NMR-validated intermediates (δ 4.11–1.67 ppm for ¹H) .

- Reactivity : Positional isomerism likely alters steric effects and electronic distribution, influencing reaction pathways.

2,2-Dichlorohexanoic Acid (CAS 8240-70-5)

- Molecular Formula : C₆H₁₀Cl₂O₂.

- Key Differences: Chlorine Position: Both chlorines at the 2nd carbon. Acidity: Proximity of chlorines to the carboxylic group increases acidity compared to 2,6-isomer due to stronger electron-withdrawing effects . Applications: Limited data, but structural analogs (e.g., 2,2-dichloropentanoic acid) are used in agrochemical synthesis .

6,6-Dichlorohex-5-enoic Acid

- Molecular Formula : C₆H₈Cl₂O₂.

- Key Differences: Unsaturation: Contains a double bond at the 5th position, enabling conjugation with the carboxylic group. Reactivity: The enoic structure may participate in Diels-Alder reactions, unlike saturated 2,6-dichlorohexanoic acid .

2,6-Hexadecadiynoic Acid

- Molecular Formula : C₁₆H₂₄O₂.

- Key Differences: Chain Length: 16-carbon chain vs. 6-carbon. Functional Groups: Two triple bonds at 2nd and 6th positions. Applications: Exhibits potent antifungal activity against Mycobacterium tuberculosis (MIC ~10–20 μM), contrasting with this compound’s neurological focus .

2,6-Dichlorobenzoic Acid (CAS 50-30-6)

- Molecular Formula : C₇H₄Cl₂O₂.

- Key Differences: Aromatic vs. Aliphatic: The aromatic ring enhances acidity (pKa ~1.5) compared to aliphatic this compound (pKa ~2.8). Applications: Used as a herbicide intermediate, unlike the neuroresearch applications of its aliphatic counterpart .

Comparative Data Table

Research Findings and Key Distinctions

- Biological Activity: this compound lacks the antifungal properties seen in 2,6-hexadecadiynoic acid, highlighting the role of chain length and unsaturation in bioactivity .

- Acidity : Aromatic 2,6-dichlorobenzoic acid is significantly more acidic than aliphatic isomers due to resonance stabilization of the deprotonated form .

- Synthetic Utility: 5,6-Dichlorohexanoic acid’s synthesis is well-documented via NMR-characterized intermediates, whereas 2,6-isomer protocols remain less transparent .

Q & A

Q. What are the standard methodologies for synthesizing 2,6-Dichlorohexanoic acid, and how can reaction conditions be optimized?

Synthesis typically involves chlorination of hexanoic acid derivatives. A common approach is the radical chlorination of hexanoic acid using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (40–60°C) with UV light initiation. Optimization includes varying molar ratios of reagents (e.g., 1:2 hexanoic acid to SO₂Cl₂) and reaction times (12–24 hours) to maximize yield. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) is critical to isolate the 2,6-dichloro isomer from byproducts .

Q. How can NMR spectroscopy confirm the structure of this compound?

¹H and ¹³C NMR are essential for structural confirmation. Key signals include:

- ¹H NMR : Chlorine-induced deshielding at C-2 and C-6 leads to distinct triplets for adjacent protons (e.g., δ ~2.43 ppm for C-3 and C-5 protons).

- ¹³C NMR : Carboxylic acid carbon at δ ~179 ppm; chlorine-substituted carbons (C-2 and C-6) appear at δ ~47–60 ppm due to electronegativity effects. Compare observed data with literature references to validate purity and isomer identity .

Q. What safety protocols are essential when handling this compound in the lab?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite).

- Waste Disposal : Follow hazardous waste regulations for halogenated organics .

Advanced Research Questions

Q. How can contradictory data on the bioactivity of this compound be resolved?

Conflicting results (e.g., antifungal vs. antibacterial activity) may arise from differences in microbial strains or assay conditions. To resolve discrepancies:

- Standardize Assays : Use CLSI/MICE guidelines for MIC (Minimum Inhibitory Concentration) testing.

- Control Variables : Maintain consistent pH, temperature, and solvent (e.g., DMSO concentration ≤1%).

- Mechanistic Studies : Employ LC-MS or radiolabeling to track metabolic pathways and identify cellular targets .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model reaction pathways by analyzing:

- Electrostatic Potential Maps : Identify electron-deficient regions (C-2 and C-6) prone to nucleophilic attack.

- Activation Energies : Compare energy barriers for SN1 vs. SN2 mechanisms. Validate predictions with kinetic experiments (e.g., monitoring reaction rates via HPLC) .

Q. How can chiral separation of this compound enantiomers be achieved?

Use chiral chromatography with columns like Chiralpak IA or IB. Mobile phases (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) enhance enantiomeric resolution. Confirm separation via polarimetry or circular dichroism (CD) spectroscopy. For preparative-scale isolation, simulate moving bed (SMB) chromatography improves efficiency .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- ANOVA with Post-Hoc Tests : Compare means across concentrations (e.g., Tukey’s test for multiple comparisons).

- EC50/LC50 Calculation : Use probit analysis for lethal/toxic concentration estimation .

Q. How should researchers address low yields in the synthesis of this compound derivatives?

- Byproduct Analysis : Use GC-MS to identify side products (e.g., over-chlorinated isomers).

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity.

- Solvent Optimization : Switch to aprotic solvents (e.g., CCl₄) to minimize hydrolysis .

Data Presentation and Reproducibility

Q. What are the best practices for reporting NMR data in publications?

Q. How can large datasets from stability studies be managed effectively?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.